6-Fluoro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline 6-Fluoro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 81892-51-5
VCID: VC20306180
InChI: InChI=1S/C12H14FN3O2/c1-15(2)12(17)16-6-5-10(14-18)9-7-8(13)3-4-11(9)16/h3-4,7,18H,5-6H2,1-2H3/b14-10-
SMILES:
Molecular Formula: C12H14FN3O2
Molecular Weight: 251.26 g/mol

6-Fluoro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline

CAS No.: 81892-51-5

Cat. No.: VC20306180

Molecular Formula: C12H14FN3O2

Molecular Weight: 251.26 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline - 81892-51-5

Specification

CAS No. 81892-51-5
Molecular Formula C12H14FN3O2
Molecular Weight 251.26 g/mol
IUPAC Name (4Z)-6-fluoro-4-hydroxyimino-N,N-dimethyl-2,3-dihydroquinoline-1-carboxamide
Standard InChI InChI=1S/C12H14FN3O2/c1-15(2)12(17)16-6-5-10(14-18)9-7-8(13)3-4-11(9)16/h3-4,7,18H,5-6H2,1-2H3/b14-10-
Standard InChI Key CNLSVGAHIXRIEE-UVTDQMKNSA-N
Isomeric SMILES CN(C)C(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F
Canonical SMILES CN(C)C(=O)N1CCC(=NO)C2=C1C=CC(=C2)F

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 6-fluoro-4-oximino-1-dimethylcarbamoyl-1,2,3,4-tetrahydroquinoline is defined by its tetracyclic framework, which integrates a partially saturated quinoline ring system. Key structural features include:

  • Fluorine Substitution: A fluorine atom at the 6-position of the quinoline ring, which enhances electronic properties and potential bioavailability.

  • Dimethylcarbamoyl Group: A N,N-dimethylcarboxamide\text{N,N-dimethylcarboxamide} moiety at the 1-position, contributing to hydrogen-bonding interactions and solubility .

  • Oximino Functional Group: An =N-OH\text{=N-OH} group at the 4-position, which may participate in tautomerism or coordination chemistry .

The compound’s isomeric SMILES notation is CN(C)C(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F\text{CN(C)C(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F}, and its InChIKey is CNLSVGAHIXRIEE-UVTDQMKNSA-N\text{CNLSVGAHIXRIEE-UVTDQMKNSA-N} . These identifiers confirm the (4Z)-configuration of the oximino group, a critical stereochemical detail influencing its reactivity.

Table 1: Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC12H14FN3O2\text{C}_{12}\text{H}_{14}\text{FN}_3\text{O}_2
Molecular Weight251.26 g/mol
Predicted Collision Cross Section154.4 Ų ([M+H]+ adduct)
SMILES NotationCN(C)C(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F

Research Gaps and Future Directions

Current literature on this compound is limited to structural and physicochemical characterizations . Critical areas for future investigation include:

  • In Vitro Screening: Evaluation against bacterial, fungal, and cancer cell lines to identify baseline activity.

  • Structure-Activity Relationships (SAR): Systematic modification of the oximino and dimethylcarbamoyl groups to optimize potency and selectivity.

  • Mechanistic Studies: Elucidation of molecular targets using binding assays or computational docking simulations.

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